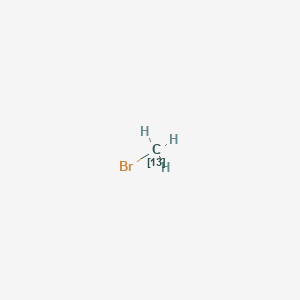

Bromomethane-13C

Description

Properties

IUPAC Name |

bromo(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3Br/c1-2/h1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUXJHMPEANEGY-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583673 | |

| Record name | Bromo(~13~C)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51624-21-6 | |

| Record name | Bromo(~13~C)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51624-21-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromomethane-13C can be synthesized by treating Methanol-13C with bromine in the presence of sulfur or hydrogen sulfide . The reaction typically occurs at low temperatures, ranging from -196°C to 20°C, over a period of 120 hours .

Industrial Production Methods: Industrial production of this compound involves the same basic principles but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the isotopically labeled product .

Chemical Reactions Analysis

Types of Reactions: Bromomethane-13C undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile.

Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include hydroxide ions, cyanide ions, and ammonia. These reactions typically occur in polar solvents at moderate temperatures.

Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.

Major Products:

Substitution Reactions: Products include methanol-13C, methyl cyanide-13C, and methylamine-13C.

Oxidation Reactions: Products can include carbon dioxide-13C and other oxidized carbon compounds.

Scientific Research Applications

Scientific Research Applications

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Bromomethane-13C is extensively used in NMR spectroscopy due to the unique properties of carbon-13. The compound's NMR spectra provide valuable insights into molecular structure and dynamics. For instance, the chemical shifts observed in the carbon-13 NMR spectrum of bromomethane allow researchers to deduce the electronic environment around the carbon atom, which is crucial for understanding reaction mechanisms and molecular interactions .

2. Metabolomics and Cellular Metabolism

In metabolic studies, this compound serves as a tracer to investigate metabolic pathways in organisms. It helps in understanding how different compounds are metabolized within biological systems. The incorporation of this compound into metabolic pathways can be tracked using mass spectrometry, providing insights into cellular metabolism and the dynamics of biochemical reactions .

3. Environmental Studies

Bromomethane is recognized as an ozone-depleting substance; therefore, studies involving this compound contribute to understanding its environmental impact. Research has shown that bromomethane emissions can significantly affect atmospheric chemistry and contribute to ozone layer depletion. Using isotopically labeled compounds allows for precise tracking of bromomethane in environmental samples .

Agricultural Applications

1. Soil Fumigation

Bromomethane has been widely used as a soil fumigant for pest control and soil sterilization before planting crops such as strawberries and almonds. Its isotopic variant, this compound, can be utilized in research to study its efficacy and environmental fate when applied to soils. This application helps in assessing the long-term impacts of fumigation practices on soil health and crop productivity .

2. Pest Control

As a fumigant, bromomethane is effective against a broad range of pests including insects and rodents. Research utilizing this compound can help evaluate its effectiveness compared to other pest control methods and assess its residual effects on non-target organisms .

Case Study 1: NMR Spectroscopy Analysis

A study conducted on the carbon-13 NMR spectra of bromomethane revealed that the compound exhibits distinct peaks corresponding to different chemical environments. This analysis provided critical data for understanding the reactivity of bromomethane in various organic reactions .

Case Study 2: Metabolic Tracing

In a metabolic study involving rats, researchers administered this compound to track its incorporation into various metabolic pathways. The results indicated rapid metabolism and excretion of bromomethane derivatives, highlighting its utility as a metabolic probe .

Case Study 3: Environmental Impact Assessment

A comprehensive study assessed the atmospheric concentrations of bromomethane using isotopic analysis with this compound. The findings indicated a correlation between agricultural practices and increased levels of this compound in the atmosphere, emphasizing the need for regulatory measures to mitigate its use .

Data Tables

| Application Area | Specific Use | Methodology | Key Findings |

|---|---|---|---|

| NMR Spectroscopy | Structural analysis | Carbon-13 NMR spectroscopy | Unique chemical shifts identified |

| Metabolomics | Tracing metabolic pathways | Mass spectrometry with isotopic labeling | Rapid incorporation into metabolic routes |

| Environmental Studies | Assessing atmospheric impact | Isotopic analysis | Correlation with agricultural emissions |

| Agricultural Practices | Soil fumigation | Field trials with labeled compounds | Efficacy measured against pests |

Mechanism of Action

The mechanism of action of Bromomethane-13C involves its interaction with nucleophiles, leading to the substitution of the bromine atom. The carbon-13 isotope allows for detailed tracking of the compound through various chemical and biological pathways using NMR spectroscopy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Bromomethane-13C with structurally analogous ¹³C-labeled brominated compounds, focusing on isotopic labeling patterns, molecular properties, and applications:

| Compound Name | Molecular Formula | Isotopic Label Position | Molecular Weight (g/mol) | Purity (%) | CAS Number | Key Applications |

|---|---|---|---|---|---|---|

| This compound | *¹³CH₃Br | Methyl carbon | 95.94 | 99 | 51624-21-6 | Environmental analysis, NMR tracers |

| Bromoethane-1-¹³C | CH₃¹³CH₂Br | C-1 position | 109.97 | 99 | 102071-70-5 | Reaction kinetics, isotopic studies |

| Bromoform-¹³C | *¹³CHBr₃ | Central carbon | 253.72 | 99 | 72802-81-4 | NMR spectroscopy, solvent studies |

| 1-Bromododecane-1-¹³C | ¹³CH₂(CH₂)₁₀CH₂Br | Terminal carbon | 263.26 | 99 | 30310-22-6 | Lipid metabolism research |

| Bromobenzene-U-¹³C₆ | C₆¹³C₆H₅Br | All six aromatic carbons | 157.02 | 99 | 287623-45-8 | Aromatic reaction mechanisms |

Key Findings:

Isotopic Labeling Position :

- This compound is labeled at the methyl carbon, simplifying tracking in methyl-transfer reactions . In contrast, Bromoform-¹³C labels the central carbon, which is critical for studying trihalomethane degradation pathways .

- Bromobenzene-U-¹³C₆ provides full aromatic ring labeling, enabling detailed analysis of electrophilic substitution reactions .

Molecular Weight Differences :

- The molecular weight difference between this compound and its unlabeled form (95.94 vs. 94.94 g/mol) is minimal but sufficient for mass spectrometry detection . Bromoform-¹³C, however, shows a more significant shift (+1.02 g/mol) due to its three bromine atoms .

Applications :

- This compound is prioritized in environmental studies due to its historical use as a fumigant and its role in ozone depletion research .

- Bromoethane-1-¹³C is favored in kinetic isotope effect (KIE) studies, as its labeling position directly affects bond-breaking in SN2 reactions .

Safety and Handling :

- This compound shares hazards with unlabeled bromomethane (H315, H319, H331) but requires specialized storage to maintain isotopic integrity . Bromoform-¹³C poses additional ecological risks (H411) due to its persistence in aquatic systems .

Biological Activity

Bromomethane-13C, also known as methyl bromide-13C, is a stable isotopic variant of methyl bromide (CH3Br) where one of the carbon atoms is replaced with its carbon-13 isotope. This compound has garnered attention due to its applications in various fields, including agriculture, and its potential biological activity. Understanding the biological effects of this compound is essential for assessing its safety and efficacy in these applications.

Toxicological Profile

Bromomethane and its isotopic variant have been studied for their toxicological effects, particularly concerning their potential carcinogenicity and neurotoxicity. The primary routes of exposure include inhalation and dermal contact, with significant findings from various studies indicating the following:

- Carcinogenic Potential : Studies have shown that bromomethane can induce tumors in laboratory animals. For instance, a two-year inhalation study on B6C3F1 mice revealed a dose-related increase in uterine tumors in females .

- Neurotoxicity : High concentrations of bromomethane exposure have been linked to neurotoxic effects, including neuronal necrosis and testicular degeneration in rats and mice .

The biological activity of this compound can be attributed to several mechanisms:

- Genotoxicity : Bromomethane has been identified as an alkylating agent, which can cause direct damage to DNA. It has been shown to induce micronuclei formation in bone marrow cells of exposed rodents, indicating its potential to cause genetic mutations .

- Metabolism : Bromomethane is primarily metabolized via glutathione conjugation, leading to the formation of S-methylglutathione. This metabolite can further decompose into S-methyl-L-cysteine and carbon dioxide, influencing various biological pathways .

Case Studies

- Inhalation Studies :

- Carcinogenicity Studies :

Table 1: Summary of Biological Effects of this compound

Q & A

Q. How is Bromomethane-13C synthesized for isotopic labeling studies, and what purity standards are critical for experimental validity?

this compound is typically synthesized via halogen exchange reactions or isotopic enrichment of precursor molecules. For example, -enriched methanol may react with hydrobromic acid under controlled conditions. Isotopic purity (>99 atom % ) is critical to minimize interference from natural abundance isotopes in detection . Key steps include:

- Reaction optimization : Temperature and catalyst selection to reduce byproducts.

- Purification : Distillation or chromatography to isolate the labeled compound.

- Validation : Mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm isotopic enrichment.

Q. What analytical techniques are recommended to verify the isotopic purity of this compound?

The following methods are widely used:

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound is toxic and regulated under hazardous substance guidelines (UN 2515). Critical precautions include:

- Ventilation : Use fume hoods to prevent inhalation exposure.

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats.

- Storage : In airtight, dark containers to prevent photodegradation. Refer to the material safety data sheet (MSDS) for detailed hazard codes (H302, H315, H319) and emergency response protocols .

Advanced Questions

Q. How do kinetic isotope effects (KIEs) of this compound influence reaction mechanism studies in organometallic catalysis?

The isotope alters bond dissociation energies, affecting reaction rates and pathways. For example, in palladium-catalyzed coupling reactions:

Q. How can researchers design experiments to track environmental degradation products of this compound in atmospheric studies?

Isotopic labeling enables precise tracking of degradation pathways:

Q. What methodological strategies resolve contradictions in reported reaction yields for this compound in nucleophilic substitution reactions?

Discrepancies often arise from solvent polarity or competing elimination pathways. Mitigation approaches include:

Q. How can computational models enhance the interpretation of this compound’s vibrational spectra in transition state analysis?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) predict vibrational frequencies and isotopic shifts. Steps include:

Q. What advanced chromatographic techniques optimize the separation of this compound from co-eluting contaminants in complex mixtures?

Two-dimensional gas chromatography (GC×GC) with -specific detectors improves resolution:

- Column selection : Pair a polar primary column with a non-polar secondary column.

- Detection : Use high-resolution time-of-flight MS (HRTOF-MS) to differentiate isotopic clusters.

- Method validation : Spike recovery tests with known concentrations of -labeled standards .

Key Considerations for Researchers

- Literature review : Prioritize primary sources (e.g., Journal of Labelled Compounds) over commercial databases .

- Experimental reproducibility : Document reaction conditions (e.g., pH, temperature) to enable cross-lab validation .

- Ethical compliance : Adhere to institutional guidelines for hazardous waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.